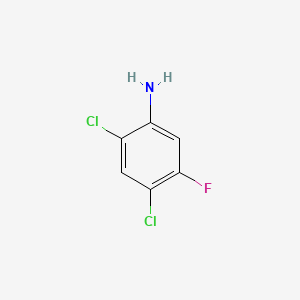

2,4-Dichloro-5-fluoroaniline

Übersicht

Beschreibung

2,4-Dichloro-5-fluoroaniline is an organic compound with the chemical formula C6H3Cl2FN. It is a colorless or light yellow crystalline solid that is soluble in alcohols and organic solvents such as ethanol and dimethylformamide, but insoluble in water . This compound is used as an intermediate in the synthesis of various chemical products, including fluorescent dyes, pesticides, pharmaceuticals, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-5-fluoroaniline typically involves the ammoniation of 2,4-Dichloro-5-fluoronitrobenzene. The specific steps are as follows :

Reduction of 2,4-Dichloro-5-fluoronitrobenzene: This compound is reacted with hydrogen in the presence of iron powder.

Distillation: The reaction product is distilled to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-fluoroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Reduction Reactions: It can be reduced to form different aniline derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

Reduction: Hydrogen gas and iron powder are typically used.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while reduction can yield different aniline derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5-fluoroaniline is a chemical compound with diverse applications, prominently featuring in organic chemical synthesis. It is also known by its CAS number 348-64-1 .

Synthesis Method

this compound can be synthesized through a method involving hydrogenation reduction, diazotization, and acylation . The process includes adding nitrososulfuric acid to a reaction container, cooling it to -5°C, and then slowly adding this compound . After the addition, a first heat preservation reaction is carried out for 5-40 minutes, followed by the addition of sulfamic acid and a second heat preservation reaction for another 5-40 minutes to obtain a diazonium salt . A specific example details the addition of 80g of 2,4-dichloro-5-fluoronitrobenzene, 0.8g of palladium-carbon catalyst, and 400.01g of methanol into a high-pressure reaction kettle . The mixture is stirred at 500rpm under a hydrogen atmosphere at 2MPa and 90°C for 1 hour, resulting in a yield of 95.08% and a purity of 99.75% for this compound .

Industrial Applications

The compound is significant in the synthesis of various pharmaceutical and agrochemical products . this compound is used as an intermediate in the production of various chemical products and is used in the synthesis of antifungal drug voriconazole .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloroaniline: Similar in structure but lacks the fluorine atom.

2,5-Dichloroaniline: Another similar compound with different chlorine substitution.

2-Fluoroaniline: Contains a fluorine atom but lacks chlorine atoms.

Uniqueness

2,4-Dichloro-5-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The combination of these substituents allows for a wide range of chemical reactions and applications .

Biologische Aktivität

2,4-Dichloro-5-fluoroaniline (DCFA) is an aromatic amine with significant implications in various fields, including medicinal chemistry and agricultural sciences. This compound serves as an intermediate in the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications and safety.

- Chemical Formula : CHClFN

- Molecular Weight : 176.01 g/mol

- CAS Number : 348-64-1

DCFA is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, which significantly influences its reactivity and biological interactions.

The specific biological mechanisms of action for DCFA are not fully elucidated. However, it is known to act as an important intermediate in organic synthesis, particularly in the development of fluorescent dyes, pesticides, and pharmaceuticals.

Target Interactions

DCFA may interact with various biological targets due to its structural characteristics. Anilines, in general, can influence enzyme activities and cellular functions, potentially acting as inhibitors or activators depending on their specific molecular context.

Pharmacokinetics

DCFA exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier. This property raises concerns regarding its neurotoxicity and systemic effects upon exposure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DCFA derivatives. For instance, compounds synthesized from 2,4-dichloro-5-fluorophenyl moieties demonstrated significant antibacterial and antifungal activities. Notably, certain derivatives showed effective bactericidal and fungicidal properties against various pathogens .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 10d | Bactericidal | 12 |

| 11g | Fungicidal | 15 |

Cytotoxicity Studies

Research has indicated that fluoro-substitution on aniline derivatives can enhance their cytotoxic effects against cancer cell lines. For example, a series of compounds derived from DCFA exhibited potent inhibitory activities against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The GI values for these compounds were found to be in the low micromolar range.

| Compound | Cell Line | GI (µM) |

|---|---|---|

| 6a | A549 (Lung) | 15.30 ± 0.86 |

| 6b | DU145 (Prostate) | 13.67 ± 1.59 |

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of new derivatives from DCFA showed promising results against Staphylococcus aureus and Escherichia coli. The combination of these derivatives with existing antibiotics enhanced their efficacy, suggesting a potential role in overcoming antibiotic resistance .

- Cancer Research : In vitro studies demonstrated that DCFA derivatives could inhibit tumor growth in various cancer cell lines by targeting CDK2/cyclin E1 and CDK9/cyclin T1 pathways . This finding indicates a potential application for DCFA in cancer therapeutics.

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSPQQQAXTFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956278 | |

| Record name | 2,4-Dichloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-64-1 | |

| Record name | 2,4-Dichloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 348-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.